2,3-Dihydroxyterephthalaldehyde
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Overview
Description
2,3-Dihydroxyterephthalaldehyde is an organic compound with the molecular formula C8H6O4. It is also known as 2,3-dihydroxybenzene-1,4-dicarboxaldehyde. This compound is characterized by the presence of two hydroxyl groups and two formyl groups attached to a benzene ring. It is a white to yellow crystalline solid that is soluble in organic solvents.
Preparation Methods
2,3-Dihydroxyterephthalaldehyde can be synthesized through various methods. One common synthetic route involves the oxidation of 2,3-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process. Another method involves the reaction of 2,3-dihydroxybenzene with formaldehyde in the presence of a catalyst to form the desired product .
Chemical Reactions Analysis
2,3-Dihydroxyterephthalaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be further oxidized to form carboxylic acids. Reduction reactions can convert the formyl groups to hydroxyl groups, resulting in the formation of dihydroxy compounds. Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives .
Scientific Research Applications
2,3-Dihydroxyterephthalaldehyde has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of complex organic molecules In biology, it is used as a reagent for the detection of certain biomoleculesIn industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2,3-dihydroxyterephthalaldehyde involves its ability to interact with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its binding to specific targets. The formyl groups can undergo chemical reactions that modify the structure and function of the target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
2,3-Dihydroxyterephthalaldehyde is similar to other dihydroxybenzene derivatives, such as catechol and hydroquinone. it is unique in that it contains two formyl groups in addition to the hydroxyl groups. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds. Other similar compounds include 2,3-dihydroxybenzaldehyde and 2,3-dihydroxybenzoic acid .
Properties
IUPAC Name |
2,3-dihydroxyterephthalaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXRJTTYBZXJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148063-59-6 |
Source
|
Record name | 2,3-dihydroxybenzene-1,4-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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